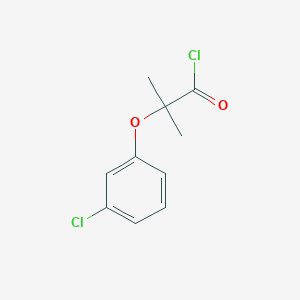

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is a chemical compound with the empirical formula C10H11ClO3 . It is a solid substance and is used in laboratory chemicals .

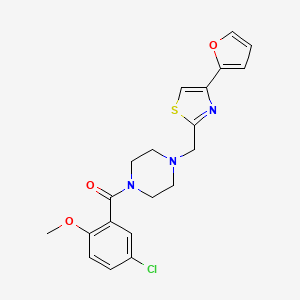

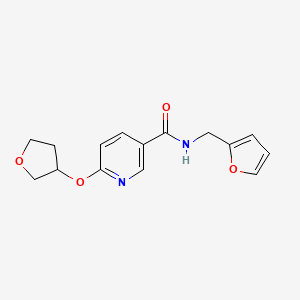

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” can be represented by the SMILES string CC(C)(Oc1cccc(Cl)c1)C(O)=O . The InChI key for this compound is PZBIVIXQLIVFHJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” include a molecular weight of 214.65 . It is a solid substance .

Scientific Research Applications

Reaction Mechanisms and Synthesis Applications

One study discusses the reactivity of certain indoles with oxalyl chloride, leading to the production of glyoxyloyl chloride derivatives. Although not directly mentioning "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride," the research highlights the utility of related chlorinated compounds in synthesizing glyoxylic acids and their derivatives, suggesting a potential application in the synthesis of complex organic molecules (Black, Kumar, & McConnell, 1996).

Electrochemical and Photoelectrochemical Degradation

The degradation of clofibric acid, a compound structurally related to "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride," has been studied under acidic conditions using electro-Fenton and photoelectro-Fenton methods. These methods show significant mineralization of clofibric acid, indicating that similar compounds could potentially be degraded effectively using these techniques, which might be relevant for environmental remediation processes (Sirés et al., 2007).

Environmental Implications and Natural Processes

Research on methyl chloride emissions from halophyte leaf litter sheds light on the natural processes involving chlorinated compounds. While "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride" is not specifically mentioned, the study's insights into how environmental conditions affect methyl chloride emissions could be relevant for understanding the environmental behavior of similar chlorinated organic compounds (Derendorp et al., 2012).

Molecular Interactions and Reactivity

The study of the electrochemical decomposition of choline chloride-based ionic liquid analogues presents insights into the reactivity and degradation pathways of chlorinated compounds in ionic liquids. This research may offer a glimpse into how "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride" could interact in similar electrochemical environments, potentially leading to innovative applications in material science or electrochemical processes (Haerens et al., 2009).

Safety and Hazards

“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(3-chlorophenoxy)-2-methylpropanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIFOAYYAGFCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972254.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)